

# Application Notes: UPLC-HRMS Protocol for Panasenoside Analysis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Panasenoside*

Cat. No.: *B150438*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the analysis of **panasenosides** (ginsenosides) using Ultra-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UPLC-HRMS). This method is designed for the accurate identification and quantification of various **panasenosides** in complex matrices, such as extracts from *Panax* species.

## Introduction

**Panasenosides**, the major bioactive constituents of ginseng, exhibit a wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular protective effects.<sup>[1][2]</sup> Accurate and sensitive analytical methods are crucial for the quality control of raw materials, standardization of extracts, and pharmacokinetic studies. UPLC-HRMS offers superior separation efficiency, sensitivity, and mass accuracy compared to conventional HPLC methods, making it the ideal technique for analyzing these structurally similar saponins.<sup>[3][4]</sup> This protocol outlines the necessary steps for sample preparation, chromatographic separation, and mass spectrometric detection of **panasenosides**.

## Experimental Protocols

### Sample Preparation: Solid-Liquid Extraction

This protocol is suitable for dried plant material, such as powdered *Panax notoginseng* or *Panax ginseng* roots.

**Materials:**

- Dried, powdered plant material
- 70% Methanol (HPLC grade)
- Vortex mixer
- Ultrasonic bath
- Centrifuge
- 0.2 µm PTFE syringe filters
- Autosampler vials

**Procedure:**

- Accurately weigh approximately 0.2 g of the powdered plant material into a centrifuge tube.
- Add 8.0 mL of 70% aqueous methanol to the tube.[\[5\]](#)
- Vortex the sample for 1 minute to ensure thorough mixing.
- Perform ultrasonic extraction for 60 minutes at room temperature.[\[5\]](#)
- Centrifuge the extract at 14,000 rpm for 15 minutes at 4°C.
- Filter the supernatant through a 0.2 µm PTFE syringe filter into an autosampler vial.[\[5\]](#)
- The sample is now ready for UPLC-HRMS analysis.

## UPLC-HRMS Analysis

**Instrumentation:**

- Waters ACQUITY UPLC System or equivalent

- Thermo Fisher Q-Orbitrap HRMS, Waters Q-TOF Premier, or equivalent high-resolution mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

| Parameter          | Value                                                                                                         |
|--------------------|---------------------------------------------------------------------------------------------------------------|
| Column             | Waters ACQUITY HSS T3 (100 mm x 2.1 mm, 1.8 $\mu$ m) or HyperSil GOLD C18 (50 mm x 2.1 mm, 1.9 $\mu$ m)[3][5] |
| Mobile Phase A     | Water with 0.1% Formic Acid[3][5]                                                                             |
| Mobile Phase B     | Acetonitrile with 0.1% Formic Acid[5]                                                                         |
| Flow Rate          | 0.35 mL/min[3]                                                                                                |
| Column Temperature | 30°C[3]                                                                                                       |
| Autosampler Temp.  | 15°C[3]                                                                                                       |
| Injection Volume   | 5 $\mu$ L[3]                                                                                                  |
| Gradient Elution   | See Table 1 below                                                                                             |

Table 1: UPLC Gradient Elution Program[3]

| Time (min) | % Mobile Phase B |
|------------|------------------|
| 0 - 4      | 23 - 30          |
| 4 - 8      | 30               |
| 8 - 8.5    | 30 - 35          |
| 8.5 - 12   | 35               |
| 12 - 12.5  | 35 - 39          |
| 12.5 - 16  | 39               |
| 16 - 17.5  | 39 - 41          |
| 17.5 - 20  | 41 - 80          |
| 20 - 21    | 80 - 95          |
| 21 - 21.5  | 95 - 23          |
| 21.5 - 25  | 23               |

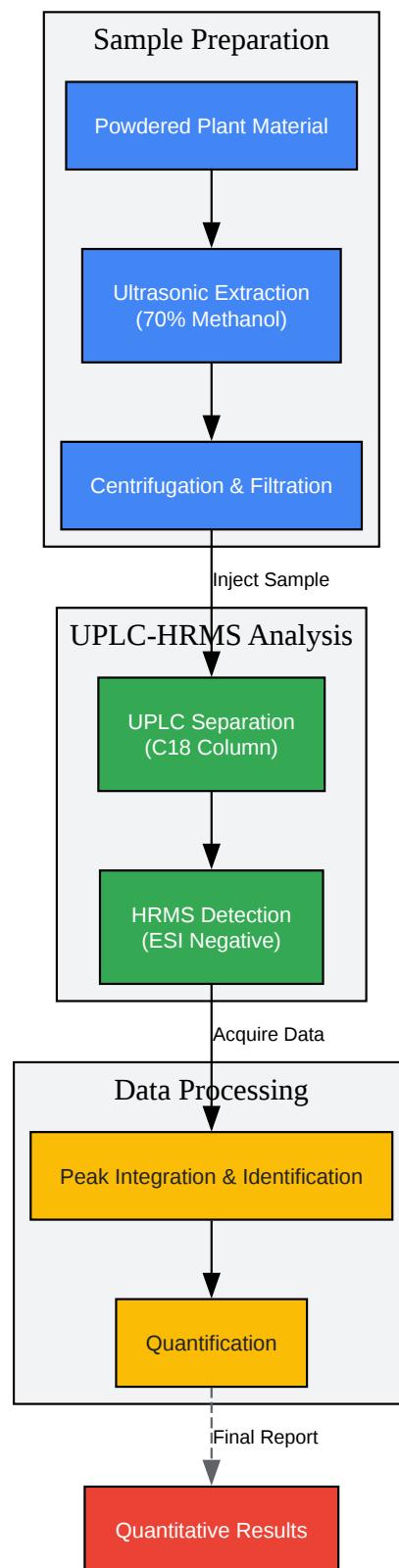
## Mass Spectrometry Parameters:

| Parameter               | Value                                                                |
|-------------------------|----------------------------------------------------------------------|
| Ionization Mode         | ESI Negative <a href="#">[3]</a>                                     |
| Scan Mode               | Full MS / dd-MS2 (data-dependent acquisition)<br><a href="#">[3]</a> |
| Scan Range              | m/z 100 - 1500 <a href="#">[3]</a>                                   |
| Resolution (Full MS)    | 70,000 FWHM <a href="#">[3]</a>                                      |
| Capillary Temperature   | 320°C <a href="#">[6]</a>                                            |
| Spray Voltage           | -2.5 kV <a href="#">[6]</a>                                          |
| Sheath Gas Flow Rate    | 38 arbitrary units <a href="#">[6]</a>                               |
| Auxiliary Gas Flow Rate | 12 arbitrary units <a href="#">[6]</a>                               |

## Data Presentation

The following table summarizes the quantitative performance of the UPLC-HRMS method for the analysis of 25 ginsenosides, demonstrating the excellent sensitivity of the technique.

Table 2: Calibration Curves, Limit of Detection (LOD), and Limit of Quantification (LOQ) for 25 Ginsenosides[3]

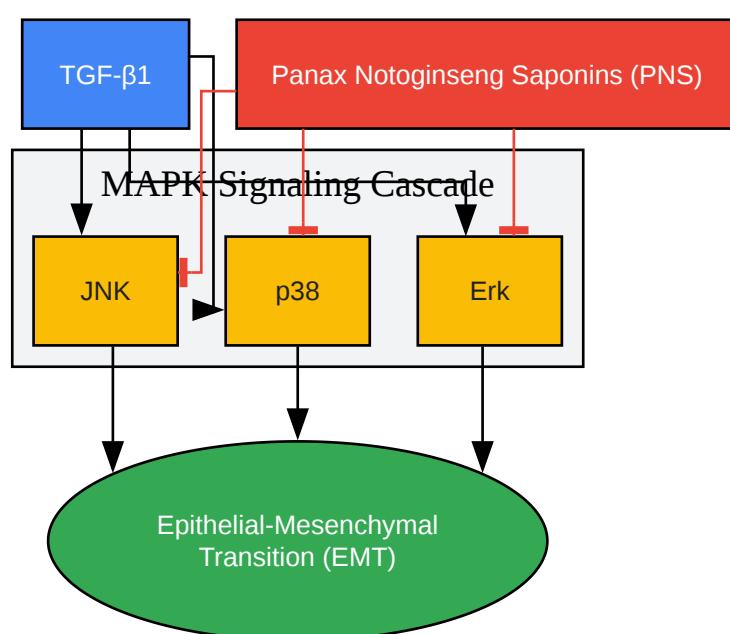

| Analyte         | Regression Equation | r <sup>2</sup> | LOD (ng/mL) | LOQ (ng/mL) |
|-----------------|---------------------|----------------|-------------|-------------|
| Ginsenoside Rg1 | y = 2E+07x + 1E+06  | 0.9994         | 0.052       | 0.174       |
| Ginsenoside Re  | y = 2E+07x - 2E+06  | 0.9993         | 0.058       | 0.194       |
| Ginsenoside Rf  | y = 2E+07x + 8E+05  | 0.9993         | 0.052       | 0.174       |
| Ginsenoside Rb1 | y = 3E+07x - 2E+06  | 0.9998         | 0.041       | 0.138       |
| Ginsenoside Rc  | y = 2E+07x - 2E+06  | 0.9998         | 0.044       | 0.148       |
| Ginsenoside Rb2 | y = 2E+07x - 1E+06  | 0.9998         | 0.044       | 0.148       |
| Ginsenoside Rb3 | y = 2E+07x - 2E+06  | 0.9998         | 0.041       | 0.138       |
| Ginsenoside Rd  | y = 3E+07x - 2E+06  | 0.9998         | 0.041       | 0.138       |
| Ginsenoside F1  | y = 1E+07x + 2E+06  | 0.9983         | 0.105       | 0.349       |
| Ginsenoside F2  | y = 3E+07x + 1E+06  | 0.9989         | 0.033       | 0.109       |
| Ginsenoside Rh1 | y = 1E+07x + 2E+06  | 0.9983         | 0.105       | 0.349       |
| Ginsenoside Rh2 | y = 2E+07x + 2E+06  | 0.9987         | 0.044       | 0.148       |
| Ginsenoside Rg2 | y = 2E+07x + 9E+05  | 0.9990         | 0.041       | 0.138       |

|                     |                      |        |       |       |
|---------------------|----------------------|--------|-------|-------|
| Ginsenoside Rg3     | $y = 3E+07x + 2E+06$ | 0.9988 | 0.030 | 0.100 |
| Compound K (CK)     | $y = 2E+07x + 2E+06$ | 0.9987 | 0.044 | 0.148 |
| Notoginsenoside Fe  | $y = 2E+07x + 1E+06$ | 0.9992 | 0.047 | 0.156 |
| Notoginsenoside Fd  | $y = 3E+07x + 2E+06$ | 0.9988 | 0.030 | 0.100 |
| Gypenoside XVII     | $y = 3E+07x - 2E+06$ | 0.9998 | 0.041 | 0.138 |
| Ginsenoside G75     | $y = 3E+07x + 2E+06$ | 0.9988 | 0.030 | 0.100 |
| Compound O (CO)     | $y = 2E+07x + 1E+06$ | 0.9992 | 0.047 | 0.156 |
| Compound Y (CY)     | $y = 2E+07x + 2E+06$ | 0.9987 | 0.044 | 0.148 |
| Compound Mx (CMx)   | $y = 2E+07x + 2E+06$ | 0.9987 | 0.044 | 0.148 |
| Ginsenoside Mc      | $y = 2E+07x + 2E+06$ | 0.9987 | 0.044 | 0.148 |
| Vina-ginsenoside R1 | $y = 1E+07x - 4E+05$ | 0.9993 | 0.003 | 0.015 |
| Vina-ginsenoside R2 | $y = 2E+07x - 2E+05$ | 0.9924 | 0.005 | 0.015 |

## Mandatory Visualization

### Panasenoside Analysis Workflow

The following diagram illustrates the general workflow for the UPLC-HRMS analysis of **panasenosides**, from sample preparation to data analysis.




[Click to download full resolution via product page](#)

Caption: UPLC-HRMS workflow for **panasenoside** analysis.

# Signaling Pathway Modulation by Panax Notoginseng Saponins (PNS)

Panax notoginseng saponins (PNS) have been shown to exert their therapeutic effects through the modulation of various signaling pathways. The diagram below illustrates the inhibitory effect of PNS on the MAPK signaling pathway, which is involved in cellular processes like inflammation and fibrosis.<sup>[7][8]</sup>



[Click to download full resolution via product page](#)

Caption: PNS inhibits the MAPK signaling pathway.

## Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. The RIG-I Signal Pathway Mediated Panax notoginseng Saponin Anti-Inflammatory Effect in Ischemia Stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]
- 3. Simultaneous Determination of 25 Ginsenosides by UPLC-HRMS via Quantitative Analysis of Multicomponents by Single Marker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. UPLC-Q-TOF-MS/MS Analysis for Steaming Times-dependent Profiling of Steamed Panax quinquefolius and Its Ginsenosides Transformations Induced by Repetitious Steaming - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UHPLC-HRMS-based profiling and simultaneous quantification of the hydrophilic phenolic compounds from the aerial parts of Hypericum aucheri Jaub. & Spach (Hypericaceae) [pharmacia.pensoft.net]
- 7. Panax Notoginseng Saponins Regulate Transforming Growth Factor- $\beta$ 1 through MAPK and Snail/TWIST1 Signaling Pathway to Inhibit Epithelial-Mesenchymal Transition of Pulmonary Fibrosis in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Uncovering the effect and mechanism of Panax notoginseng saponins on metabolic syndrome by network pharmacology strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: UPLC-HRMS Protocol for Panasenoside Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150438#developing-a-uplc-hrms-protocol-for-panasenoside-analysis>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)